molecular formula C15H14N4O2S B12188127 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide

4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B12188127
M. Wt: 314.4 g/mol
InChI Key: IFYSFZDRXMAKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked via a butanamide chain to a 1,3-thiazol-2-yl group. The thiazole moiety in this compound may enhance interactions with biological targets, such as kinases or carbonic anhydrases, due to its electron-rich aromatic system and hydrogen-bonding capabilities .

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C15H14N4O2S/c20-13(18-15-16-7-9-22-15)6-3-8-19-10-17-12-5-2-1-4-11(12)14(19)21/h1-2,4-5,7,9-10H,3,6,8H2,(H,16,18,20)

InChI Key

IFYSFZDRXMAKMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Thiazole Ring Formation: The thiazole ring can be introduced through the reaction of appropriate thioamides with α-haloketones.

    Coupling Reaction: The final step involves coupling the quinazolinone core with the thiazole derivative using suitable coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

The compound may have potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with active sites of enzymes, inhibiting their activity, while the thiazole ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to analogs with modifications in three regions: (1) the quinazolinone core, (2) the linker chain, and (3) the terminal substituent. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Modification Linker Chain Terminal Group Melting Point (°C) Molecular Weight (g/mol) Key References
4-(4-Oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide (Target Compound) None Butanamide 1,3-Thiazol-2-yl Not reported ~348.39 (calculated)
N-(4-Acetamidophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide None Butanamide 4-Acetamidophenyl Not reported ~391.42 (calculated)
4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide 2-Hydroxyquinazolinone Butanamide 1H-Indol-5-yl Not reported 362.38
4-(6-Bromo-2,4-dioxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide 6-Bromo, 2,4-dioxo Butanamide 2-Methoxybenzyl Not reported ~475.33 (calculated)
Compounds 21–24 (Sulfonamide derivatives) None Ethylthio Substituted benzene 273–300 ~550–570
Compounds 11m–11o (Styryl derivatives) Styryl substituent Acetamide 4-Methoxyphenyl 274–317 441–455

Key Observations :

  • Linker Flexibility : The butanamide linker provides optimal length for target engagement, whereas shorter chains (e.g., ethylthio in Compounds 21–24) may restrict conformational flexibility .

Biological Activity

The compound 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic molecule that combines a quinazolinone moiety with a thiazole group. This unique structural combination is believed to contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide is C12H12N4O2SC_{12}H_{12}N_{4}O_{2}S, with a molecular weight of approximately 306.32 g/mol. The compound features distinct functional groups that are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Starting from precursors like 4-methylthiazole through cyclization reactions.
  • Synthesis of the Quinazolinone Moiety : Derived from anthranilic acid derivatives through cyclization and oxidation.
  • Coupling Reaction : The final step involves coupling the thiazole and quinazolinone intermediates using amide bond formation, often facilitated by reagents such as EDCI or DCC.

Biological Activity

Research indicates that compounds containing both quinazolinone and thiazole structures exhibit various biological activities:

Antimicrobial Activity

Studies have shown that 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide possesses significant antimicrobial properties. For instance:

  • Antibacterial Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it exhibits potent activity against quinolone-resistant strains of Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies indicated that it could inhibit the growth of various fungal pathogens, showing potential as a therapeutic agent against infections caused by fungi such as Candida species .

Anticancer Potential

Recent investigations into the anticancer effects of this compound suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific oncogenic pathways .

The biological activity of 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : The compound has shown potential in binding to receptors involved in inflammation and immune responses, which could enhance its therapeutic efficacy .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy : A comparative study showed that derivatives of quinazolinone-thiazole hybrids had lower Minimum Inhibitory Concentration (MIC) values than standard antimicrobials like fluconazole .
  • Anticancer Research : In vitro tests on cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations lower than those required for conventional chemotherapeutics .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages offered by 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide:

Compound NameStructural FeaturesBiological Activity
N-cyclopentyl-4-(4-oxoquinazolin-3(4H)-yl)methylbenzamideCyclopentyl groupAnticancer, antimicrobial
N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)methylbenzamideDimethoxyphenyl groupAnticancer, enzyme inhibition
2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)benzamideSimilar core structureAntimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.